molecular formula C9H18N2 B2769171 1-Ethyl-1,7-diazaspiro[3.5]nonane CAS No. 1422139-09-0

1-Ethyl-1,7-diazaspiro[3.5]nonane

Cat. No.: B2769171
CAS No.: 1422139-09-0
M. Wt: 154.257
InChI Key: QRTUXOAVWNSYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1,7-diazaspiro[3.5]nonane (CID 134069783) is a bicyclic amine with a spirocyclic framework. Its molecular formula is C₉H₁₈N₂, and its structure features a seven-membered ring fused to a three-membered ring via a spiro carbon atom, with an ethyl group substituent at the N1 position. The compound’s SMILES notation is CCN1CCC12CCNCC2, and its InChIKey is QRTUXOAVWNSYRC-UHFFFAOYSA-N .

Properties

IUPAC Name

1-ethyl-1,7-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-11-8-5-9(11)3-6-10-7-4-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTUXOAVWNSYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422139-09-0
Record name 1-ethyl-1,7-diazaspiro[3.5]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-Ethyl-1,7-diazaspiro[3.5]nonane typically involves the following steps:

    Nitrile Lithiation/Alkylation Chemistry: This method involves the lithiation of a nitrile group followed by alkylation with an appropriate electrophile.

    Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under controlled conditions to form the spiro structure.

Chemical Reactions Analysis

1-Ethyl-1,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the spiro structure.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-1,7-diazaspiro[3.5]nonane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: While not widely used in industrial applications, it serves as a valuable compound for research and development in chemical industries

Mechanism of Action

The mechanism of action of 1-Ethyl-1,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate various biochemical processes.

Comparison with Similar Compounds

AD186 (4b)

  • Substituents : Phenethyl group at N5.
  • Activity : High S1R affinity (Ki = 2.7 nM) and moderate S2R binding (Ki = 27 nM). Acts as an S1R agonist in vivo, reversing mechanical hypersensitivity in pain models at 20 mg/kg .
  • Key Feature : The phenethyl group enhances hydrophobic interactions with S1R’s binding pocket, particularly with residues like Glu172 .

AB21 (5b)

  • Substituents : Amide-functionalized side chain.
  • Activity : S1R antagonism (Ki = 13 nM), with antiallodynic effects fully reversible by the S1R agonist PRE-084 .

2-Benzyl-2,7-diazaspiro[3.5]nonane

Structural Analogues with Varying Cores

Diazabicyclo[4.3.0]nonane Derivatives

  • Example: Compound 8f (AB10) Structure: Bicyclic core lacking spiro architecture. Activity: Lower S1R affinity (Ki = 10 nM) compared to spiro derivatives, demonstrating the superiority of the 2,7-diazaspiro[3.5]nonane scaffold for sigma receptor targeting .

1-Methyl-1,7-diazaspiro[3.5]nonane

  • Substituent : Methyl group at N1.
  • Properties: Commercially available (AS96156, $231/100 mg), suggesting industrial relevance.

Structure-Activity Relationship (SAR) Analysis

Compound Substituent S1R Ki (nM) S2R Ki (nM) Functional Profile
1-Ethyl-1,7-diazaspiro[3.5]nonane Ethyl (N1) N/A N/A Unknown
AD186 (4b) Phenethyl (N7) 2.7 27 S1R agonist
AB21 (5b) Amide side chain 13 102 S1R antagonist
8f (AB10) Diazabicyclo[4.3.0] 10 165 S1R antagonist
  • Substituent Effects :
    • Phenethyl/benzyl groups enhance S1R affinity via hydrophobic interactions .
    • Amide groups introduce antagonist profiles by modulating hydrogen-bond networks .
    • Ethyl vs. methyl : Ethyl’s larger size may improve membrane permeability but reduce target selectivity compared to methyl .

Physicochemical and Pharmacokinetic Properties

  • Collision Cross-Section (CCS): this compound’s [M+H]⁺ CCS = 136.1 Ų , comparable to mid-sized neurotransmitters. Bulkier analogs (e.g., AD186) likely exhibit higher CCS, though data are unavailable.
  • Synthetic Accessibility: Ethyl-substituted derivatives are synthesized via alkylation of tert-butyl-protected intermediates (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate) followed by deprotection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.